molecular formula C16H23NO2 B1197426 Phlegmariurine B CAS No. 93754-83-7

Phlegmariurine B

Cat. No.: B1197426
CAS No.: 93754-83-7
M. Wt: 261.36 g/mol
InChI Key: YPKNWWHNAWQDKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phlegmariurine B is a Lycopodium alkaloid isolated from plants of the Phlegmariurus genus. This complex natural product is of significant interest in organic chemistry and phytochemistry research due to its challenging molecular architecture, which often includes multiple fused ring systems and stereogenic centers. Researchers utilize this compound as a reference standard in the identification and quantification of alkaloids in botanical extracts. Its primary research value lies in its role as a target for total synthesis, enabling the development of novel synthetic methodologies. The specific biological activity and mechanism of action of this compound are areas of ongoing investigation and have not been fully elucidated. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93754-83-7

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

6-methyl-9-azatricyclo[7.4.3.04,13]hexadec-1(13)-ene-2,8-dione

InChI

InChI=1S/C16H23NO2/c1-11-8-12-10-15(18)14-5-3-7-17(16(19)9-11)6-2-4-13(12)14/h11-12H,2-10H2,1H3

InChI Key

YPKNWWHNAWQDKM-UHFFFAOYSA-N

SMILES

CC1CC2CC(=O)C3=C2CCCN(CCC3)C(=O)C1

Canonical SMILES

CC1CC2CC(=O)C3=C2CCCN(CCC3)C(=O)C1

Synonyms

phlegmariurine B

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Phlegmariurine B

Advanced Isolation and Purification Techniques for Phlegmariurine B

Isolation of Analogous this compound Derivatives from Natural Sources

Beyond this compound itself, several analogous compounds structurally related to this compound have been successfully isolated from natural sources, particularly from Huperzia serrata and Huperzia squarrosa. These derivatives often exhibit minor structural variations, such as hydroxylation or oxidation at specific positions.

From Huperzia serrata, three new this compound-type Lycopodium alkaloids have been isolated: 2α-hydroxythis compound, 2-oxoythis compound, and 11-oxothis compound wikipedia.org. Additionally, 7-hydroperoxythis compound and 8-hydroxythis compound have also been reported from H. serrata wikipedia.org. The parent compound, phlegmariurine, has also been found in this species. From Huperzia squarrosa, 8α-hydrophlemariurine B has been isolated nih.gov. Phlegmariurine A, another compound in the phlegmariurine series, has also been found in Lycopodium serratum (syn. Huperzia serrata).

These detailed research findings highlight the chemical diversity within the Lycopodium alkaloids and underscore the Huperzia genus as a rich source of these complex natural products.

Total Synthesis Strategies for Phlegmariurine B

Retrosynthetic Analysis and Key Disconnection Approaches

Retrosynthetic analysis is a crucial step in planning the synthesis of complex molecules like Phlegmariurine B, allowing chemists to work backward from the target molecule to simpler, readily available starting materials. ysu.amrsc.org For this compound, key disconnections often focus on strategic bond formations that establish its polycyclic framework. A notable approach involves exploiting a commonly shared bicyclic decahydroquinoline (B1201275) motif as an advanced platform for the divergent total syntheses of various Lycopodium alkaloids, including this compound. nih.govresearchgate.net

Strategic Ring Construction Methodologies

The construction of the specific ring systems in this compound is a central challenge in its total synthesis. One key transformation in the synthesis of the ten-membered lactam system of this compound involves a domino Mukaiyama hydration/Grob fragmentation process. researchgate.netnih.govresearcher.lifebeilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org This sequence is particularly effective for forming the macrocyclic lactam.

Enantioselective Synthesis Approaches

Enantioselective synthesis is vital for producing chiral compounds, such as this compound, in a desired enantiomeric form, as different enantiomers can exhibit distinct biological activities. libretexts.orgslideshare.net For Lycopodium alkaloids, including this compound, enantioselective collective total syntheses have been achieved using strategies that leverage the bicyclic decahydroquinoline motif. researchgate.netnih.gov Chiral catalysts are often employed in these approaches to bias the orientation of the substrate, leading to an excess of one enantiomeric product. libretexts.orguwindsor.ca

Catalytic Reactions in this compound Total Synthesis

Catalytic reactions play a pivotal role in the efficient and concise construction of complex natural products, enabling the formation of intricate molecular architectures from simpler precursors. researchgate.net

Gold-Catalyzed Enamide-Alkyne Cycloisomerization

A significant catalytic strategy in the synthesis of Lycopodium alkaloids, including this compound, is the gold-catalyzed enamide-alkyne cycloisomerization reaction. researchgate.netnih.govresearchgate.netbeilstein-journals.orgthieme-connect.com This reaction allows for the simple access to tricyclic cores by exploiting the bicyclic decahydroquinoline enamide motif. researchgate.netnih.govbeilstein-journals.org In this process, the initial nucleophilic cyclization of the enamide is followed by isomerization, shifting the cyclization site from the α- to the β-position of the enamide, which results in the formation of a fused triangular ring system. researchgate.netbeilstein-journals.org

Table 1: Gold-Catalyzed Enamide-Alkyne Cycloisomerization Conditions

CatalystCo-catalystSolventTemperatureTimeYield
Au(PPh₃)Cl (5 mol %)AgSbF₆ (5 mol %)Freshly distilled DCE40 °C1 hNot specified for this compound specifically, but for related tricyclic cores researchgate.net

Aza-Prins Cyclization Strategies

Aza-Prins cyclization is another powerful strategy employed in the synthesis of nitrogen-containing heterocycles, including those found in Lycopodium alkaloids. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net This reaction involves the protonation of an enamide to generate a stabilized iminium ion, which then undergoes cyclization with a nucleophile, such as an alkene or alkyne. beilstein-journals.orgbeilstein-journals.orgnih.gov She and co-workers have utilized an intramolecular aza-Prins cyclization strategy to form both the bridge ring and the N-hetero quaternary center in a single step for related Lycopodium alkaloids. beilstein-journals.orgnih.gov

Domino Mukaiyama Hydration/Grob Fragmentation Processes

The domino Mukaiyama hydration/Grob fragmentation process is a key transformation specifically used for the construction of the ten-membered lactam system in this compound. researchgate.netnih.govresearcher.lifebeilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org This sequence involves a one-pot epoxidation/nucleophilic epoxide opening, followed by oxidation of the resulting alcohol to a ketone. The subsequent Mukaiyama hydration then triggers a Grob fragmentation of a hemiaminal intermediate, leading to the formation of an imide compound. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org The synthesis is completed by a final regioselective reduction of one of the two carbonyls on the imide. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org

Table 2: Key Steps and Yields in Domino Mukaiyama Hydration/Grob Fragmentation for this compound Synthesis

StepReagents and ConditionsYield
Epoxidation/Nucleophilic Epoxide OpeningmCPBA (1.5 equiv), DCM, 0 °C to rt, 2 h, then TiCl₄ (2.0 equiv), −40 °C, 2 h57% beilstein-journals.orgresearchgate.net
Oxidation of Alcohol to KetoneDMP (2.0 equiv), NaHCO₃ (10.0 equiv), DCM, rt, 1 h95% researchgate.net
Mukaiyama Hydration/Grob FragmentationCo(acac)₂ (1.2 equiv), PhSiH₃ (2.0 equiv), O₂, iPrOH, 80 °C, 6 h68% researchgate.net
Final Regioselective ReductionNaBH₄ (4.0 equiv), THF, −78 °C, 14 h; then BF₃·OEt₂ (3.0 equiv), Et₃SiH (3.0 equiv), DCM, 0 °C, 2 h64% (for two steps) researchgate.net

Intramolecular Reductive Heck Cyclization

While the domino Mukaiyama hydration/Grob fragmentation is a key transformation specifically for the synthesis of this compound, the intramolecular reductive Heck cyclization stands as a powerful and highly efficient method employed in the broader context of Lycopodium alkaloid synthesis, particularly in divergent synthetic routes to related compounds. This reaction is instrumental in forming complex cyclic structures, including strained medium-sized rings. nih.gov

In the collective total synthesis of certain Lycopodium alkaloids, such as fawcettidine (B79310), fawcettimine (B102650), and lycoposerramine Q, the azepane ring system is effectively installed via a transannular reductive Heck cyclization. nih.govnih.govwikipedia.orgnih.gov This reaction, often proceeding from a vinyl bromide intermediate, demonstrates remarkable regioselectivity, even when forming challenging seven-membered rings (e.g., 7-endo-trig cyclization over 6-exo-trig). nih.govwikipedia.org This strategic cyclization leads to advanced tetracyclic intermediates that serve as branching points for the synthesis of various alkaloids. nih.govwikipedia.org Although this compound itself is synthesized through a distinct fragmentation pathway from a common intermediate, the intramolecular reductive Heck cyclization remains a vital component of the overarching divergent synthetic strategies for the Lycopodium alkaloid family. nih.govnih.govwikipedia.orgnih.gov

Development of Divergent Synthetic Routes for this compound and Analogues

The development of divergent synthetic routes has revolutionized the access to complex natural products like this compound and its analogues. This approach leverages common synthetic intermediates or motifs to construct a variety of related structures, significantly improving synthetic efficiency and enabling the exploration of structural diversity. nih.govwikipedia.orgnih.gov Enamides, with their distinctive amphiphilic reactivity, have emerged as versatile synthons in these strategies, facilitating diverse cyclization modes to construct various N-heterocycles that form the core of many natural alkaloids. nih.govwikipedia.orgnih.gov

Collective Total Synthesis of Related Lycopodium Alkaloids

A key aspect of divergent synthesis is the collective total synthesis of multiple related natural products from a shared synthetic platform. For Lycopodium alkaloids, this often involves the strategic construction of a bicyclic decahydroquinoline motif or tricyclic core, which then serves as a versatile precursor. nih.govresearchgate.net For instance, enamide-alkyne cycloisomerization reactions, often catalyzed by gold, have been developed to efficiently access these tricyclic cores. nih.govresearchgate.net From such advanced intermediates, concise and enantioselective total syntheses of a series of fawcettimine-type Lycopodium alkaloids, including (+)-lycoposerramine Q, (+)-fawcettidine, and (+)-fawcettimine, have been achieved. nih.govwikipedia.orgresearchgate.net This collective approach demonstrates the power of designing synthetic routes that can branch off to yield multiple targets, including this compound through its specific domino fragmentation pathway, from a common synthetic lineage. nih.govwikipedia.org

Modular Approaches for Structural Diversity

Modular synthetic approaches are central to achieving structural diversity within a natural product family. The inherent reactivity of enamides allows for their participation in various cyclization reactions, such as enamide-alkyne cycloisomerization and [2+3] annulation, providing entries to a wide array of N-heterocyclic scaffolds. nih.govnih.gov This modularity is exemplified by the use of a common bicyclic decahydroquinoline motif, which can be manipulated through different reaction pathways to yield Lycopodium alkaloids belonging to distinct structural types. nih.govresearchgate.net For example, the [2+3] annulation of enamides, while less explored, offers a modular route for disassembling molecules into segments of comparable sizes, demonstrating its potential for accessing diverse chemical space. nih.govnih.gov Such strategies underscore the ability to systematically build complex structures by combining well-defined synthetic modules, leading to this compound and a broad spectrum of its related analogues.

Molecular Mechanisms of Biological Activities Associated with Phlegmariurine B

Neuroprotective Effects at the Cellular Level

Phlegmariurine B has demonstrated notable neuroprotective effects, particularly in cellular models of neuronal damage. mdpi.com

Studies have shown that this compound exhibits potential neuroprotective effects against hemin-induced damage in HT22 cells, a commonly used neuronal cell line. At a concentration of 10 µM, this compound led to a 17.76% increase in cell survival. mdpi.com Hemin-induced neuronal cell death is a model often used to mimic aspects of brain injury, such as that occurring after intracereerebral hemorrhage. mdpi.com

Table 1: Neuroprotective Effect of this compound on Hemin-Induced HT22 Cell Damage

CompoundConcentration (µM)Increase in Cell Survival (%)
This compound1017.76

Further investigations into the mechanism of action revealed that this compound can ameliorate hemin-induced neuronal cell death through an anti-apoptotic pathway. mdpi.com Apoptosis, or programmed cell death, is a critical process in neurodegenerative conditions. Anti-apoptotic mechanisms often involve the regulation of caspase activity and the modulation of Bcl-2 family proteins, which control mitochondrial outer membrane permeabilization. mdpi.comscienceopen.com While the specific anti-apoptotic pathways modulated by this compound require further detailed elucidation, its ability to counteract neuronal apoptosis highlights its therapeutic potential.

Amelioration of Hemin-Induced Neuronal Cell Damage

Acetylcholinesterase (AChE) Inhibitory Activity (in vitro and in animal models)

Lycopodium alkaloids are well-known for their acetylcholinesterase (AChE) inhibitory activity, a property of significant interest for neurodegenerative diseases such as Alzheimer's disease, where increasing acetylcholine (B1216132) levels in the brain is a therapeutic strategy. nii.ac.jp this compound has been reported to possess AChE inhibitory activity. nii.ac.jpnih.govresearchgate.netresearchgate.net

Table 2: Acetylcholinesterase Inhibitory Activity of Related Lycopodium Alkaloids

CompoundIC50 (µg/mL)
Huperphlegmine A25.95 ± 0.67 nii.ac.jpnih.gov
Huperphlegmine B29.14 ± 0.77 nii.ac.jpnih.gov

Detailed enzyme kinetics and binding affinity studies specifically characterizing the interaction of this compound with acetylcholinesterase were not identified in the current search. Such studies typically involve determining parameters like Michaelis-Menten constant (Km), maximum velocity (Vmax), and inhibition constant (Ki) to understand the type of inhibition (e.g., competitive, non-competitive, mixed-type) and the strength of binding to the enzyme. These analyses are crucial for fully understanding the molecular basis of an inhibitor's action.

Comparative Analysis with Other Lycopodium Alkaloids (e.g., Huperzine A)

Other Investigated Biological Activities (e.g., cytotoxic activity in cell lines, anti-inflammatory activity)

Beyond its neuroprotective and AChE inhibitory potential, other biological activities of this compound have been explored.

In studies evaluating cytotoxic activity, this compound did not exhibit cytotoxic effects against five different tumor cell lines. mdpi.com This suggests a favorable selectivity profile, distinguishing its neuroprotective actions from general cellular toxicity.

Regarding anti-inflammatory activity, no direct research studies specifically investigating the anti-inflammatory properties of this compound were found in the current literature. While many natural compounds, including other alkaloids and flavonoids, are known for their anti-inflammatory effects, and Huperzia species are used in traditional medicine for inflammatory conditions, the specific activity of this compound in this regard remains to be directly established through scientific investigation.

Assessment of Cytotoxicity against Specific Tumor Cell Lines (e.g., HT22, HepG2)

Research into the cytotoxic potential of this compound against tumor cell lines indicates a lack of direct cytotoxic activity. In one study, this compound (identified as compound 2) did not exhibit cytotoxic effects against five different tumor cell lines tested. researchgate.netresearchgate.net

However, this compound has demonstrated neuroprotective properties. Specifically, it showed potential neuroprotective effects against hemin-induced damage in HT22 cells. At a concentration of 10 μM, this compound led to a 17.76% increase in cell survival in HT22 cells subjected to hemin-induced injury. Further investigation suggested that this neuroprotective action might involve an anti-apoptotic pathway, ameliorating neuronal cell death. researchgate.netresearchgate.net

Table 1: Neuroprotective Effect of this compound on HT22 Cells

Cell LineInducing AgentConcentration of this compoundEffect on Cell SurvivalProposed MechanismReference
HT22Hemin10 μM17.76% increaseAnti-apoptotic pathway researchgate.netresearchgate.net

It is important to note that while some compounds isolated from Phlegmariurus carinatus have shown cytotoxic activity against HepG2 and other tumor cell lines, this activity was attributed to different compounds (e.g., 14α,21β-dihydroxyserrat-3β-yl acetate (B1210297) and 3α,21β-dihydroxyserrat-14-en-23-oic acid) and not this compound itself. researchgate.net

Modulation of Pro-inflammatory Factors in Cellular Models

While the plant Lycopodium japonicum, a source of this compound, has been reported to possess anti-inflammatory activities, specific detailed research findings on this compound's direct modulation of pro-inflammatory factors in cellular models are not explicitly available in the current literature. researchgate.netarabjchem.org General anti-inflammatory mechanisms often involve the inhibition of signaling pathways related to inflammatory mediators, such as NF-κB and MAPK pathways, and the suppression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.govmdpi.com However, the direct application of these mechanisms to this compound requires further specific investigation.

Structure Activity Relationship Sar Studies of Phlegmariurine B and Its Analogues

Impact of Structural Modifications on Biological Potency

The inherent structural complexity of Lycopodium alkaloids, including Phlegmariurine B, contributes to their diverse biological profiles. Modifications to their core skeletons and functional groups can significantly alter their potency and selectivity.

This compound (PubChem CID: 179734) itself has demonstrated promising neuroprotective effects. Studies have shown that this compound can increase cell survival by 17.76% at a concentration of 10 µM against hemin-induced HT22 cell damage. Furthermore, it has been observed to ameliorate neuronal cell death through an anti-apoptotic pathway guidetoimmunopharmacology.orgnih.govdrugbank.com. This suggests that the fundamental structural framework of this compound possesses crucial elements for neuroprotection.

While specific detailed SAR studies explicitly linking individual functional groups of this compound to its neuroprotective activity are limited in the current literature, the isolation of direct analogues such as 2α-hydroxythis compound, 2-oxothis compound, and 11-oxothis compound from Huperzia serrata indicates that modifications at positions C-2 and C-11 are possible wikipedia.org. Further research would be needed to precisely quantify the impact of these specific modifications on neuroprotective potency.

Stereochemistry plays a critical role in the biological activity of many natural products, including Lycopodium alkaloids. For instance, the α-orientation of the acetoxyl group in acetylaposerratinine (an analogue with an IC50 of 15.2 µg/mL against AChE) is consistent with the orientation found in this compound wikipedia.orgnih.gov. This consistency suggests that specific stereochemical arrangements are important for maintaining or enhancing activity within this class of compounds.

The significance of stereochemistry in AChE inhibition is further highlighted by studies on related Lycopodium alkaloids like Huperzine A (PubChem CID: 854026). For example, (-)-Huperzine A has been found to be a more potent inhibitor of rat cortical AChE compared to its enantiomer, demonstrating the profound influence of chiral centers on enzyme binding and activity uni.lu. Computational approaches, such as binding free energy calculations for huprines, also underscore the importance of stereochemistry in their interaction with AChE nih.gov.

The AChE inhibitory activities of some related Lycopodium alkaloids are summarized below:

CompoundAChE IC50 (µg/mL)PubChem CID
Lycosquarosine A54.3N/A
Acetylaposerratinine15.2N/A
Huperzine APotent854026
Huperzine BPotent5462442

Note: IC50 values for Huperzine A and B are generally reported as potent, often in the nanomolar range, but specific µg/mL values comparable to Lycosquarosine A and Acetylaposerratinine were not consistently found in the provided snippets. wikipedia.orgnih.govuni.lunih.gov

Role of Specific Functional Groups in Neuroprotective Activity

Design and Synthesis of this compound Derivatives and Analogues

The isolation and total synthesis of natural products like this compound provide the foundation for the design and synthesis of novel derivatives and analogues. These efforts aim to optimize biological activity, improve selectivity, and potentially reduce undesirable effects.

Targeted derivatization involves making specific chemical modifications to the parent compound to explore the SAR and potentially enhance desired biological properties. For this compound, this is exemplified by the isolation of its direct analogues, 2α-hydroxythis compound, 2-oxothis compound, and 11-oxothis compound, from natural sources wikipedia.org. While their specific activities were not detailed in the provided search results, their existence points to natural variations that could be mimicked or further explored synthetically.

More broadly within the Lycopodium alkaloid family, semi-synthesis approaches have been employed to create derivatives with improved activity. For instance, annotine (B1200895) (PubChem CID: 442468) showed very weak AChE inhibition (IC50 860 µM), but its benzoyl and ortho-fluorobenzoyl derivatives exhibited significantly better activity (145 µM and 248 µM, respectively) slideshare.net. This demonstrates the potential of targeted derivatization to enhance the potency of Lycopodium alkaloid scaffolds. The total synthesis of (-)-Phlegmariurine B has also been achieved, providing a synthetic route for the preparation of various derivatives cenmed.commdpi.com.

Rational design leverages a deep understanding of a compound's mechanism of action and its interaction with biological targets to guide the synthesis of new molecules. This approach often involves molecular modeling and computational chemistry to predict how structural changes will affect binding affinity and activity. For Lycopodium alkaloids, molecular modeling has been utilized in the design of derivatives, such as those derived from annotine, with the aim of achieving more active AChE inhibitors slideshare.net.

Mechanistic insights gained from studying enzyme-inhibitor interactions can directly inform rational design. For example, a SAR model developed for lupinine (B175516) esters, another class of AChE inhibitors, utilized linear discriminant analysis (LDA) of SwissADME descriptors to identify key physicochemical features distinguishing active from non-active compounds. This model can then be applied to design more potent lupinine ester-based AChE inhibitors researchgate.net. Such insights into binding modes and critical interactions, often elucidated through computational methods like molecular docking, are fundamental to the rational design process researchgate.net.

Targeted Derivatization for Enhanced Activity or Selectivity

Computational Approaches in SAR Elucidation

Computational approaches have become indispensable tools in modern SAR elucidation, allowing for the rapid analysis of large datasets and the prediction of molecular properties and interactions.

"In silico" research, which involves computational simulations and modeling, is increasingly encouraged for Lycopodium alkaloids to identify more potent AChE inhibitors slideshare.net. Techniques such as binding free energy calculations are employed to rationalize the interactions of inhibitors with enzymes like AChE, highlighting the importance of factors such as stereochemistry and the specific contributions of active site residues (e.g., Asp72, Glu199, and His440 in AChE) to the stabilization of inhibitors nih.gov.

Quantitative Structure-Activity Relationship (QSAR) and SPECTRAL-SAR models are powerful computational methods used to assess biological activity and predict ecotoxicological mechanisms by correlating chemical structures with their observed activities nih.gov. These models aim to minimize the residual recorded activities in experimental studies of enzyme inhibition and other interactions nih.gov.

Furthermore, advanced computational methodologies, including machine learning and artificial intelligence (AI), are increasingly applied in SAR analysis. These techniques can identify complex patterns and relationships within vast chemical and biological datasets that might be difficult to discern through traditional methods wikipedia.org. Computational data mining and visualization techniques are central to extracting meaningful SAR information from large compound sets, facilitating the systematic identification of interesting data features and their intuitive presentation to medicinal chemists.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a protein or enzyme (receptor). It helps to understand the binding affinity and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that occur between the ligand and the active site of the receptor academie-sciences.frmdpi.com. For this compound, molecular docking studies are employed to investigate its binding mode with target enzymes, such as acetylcholinesterase, which is relevant to its potential neuroactive properties researchgate.net.

Molecular dynamics (MD) simulations extend the insights gained from molecular docking by providing a time-dependent view of the ligand-receptor complex rsc.orgnih.gov. These simulations allow researchers to observe the dynamic behavior of the molecule within the binding site, including conformational changes of both the ligand and the receptor, solvent effects, and the stability of binding interactions over time rsc.orgscielo.org.mxnih.gov. This dynamic perspective is critical for a more accurate understanding of the binding process and the stability of the complex, which static docking poses might not fully capture.

While specific detailed data tables for this compound's molecular docking and dynamics simulations were not extensively detailed in the search results, the methodology is commonly applied to Lycopodium alkaloids and their analogues to understand their interactions with biological targets, such as AChE researchgate.net. For instance, studies on related compounds often report binding energies (e.g., in kcal/mol) and key interacting residues within the active site of the target protein academie-sciences.frmdpi.combiomedpharmajournal.org.

Table 1: Illustrative Molecular Docking Parameters and Interactions (Hypothetical for this compound)

CompoundTarget EnzymeBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Types
This compoundAChE-X.XTrpXXX, HisXXX, SerXXXHydrogen bonds, π-π stacking, Hydrophobic
Analog 1AChE-Y.YTrpXXX, PheXXXHydrophobic, π-alkyl
Analog 2AChE-Z.ZGluXXX, SerXXXHydrogen bonds, Electrostatic

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of compounds and their biological activity slideshare.netmdpi.com. By transforming chemical structures into numerical descriptors (e.g., physicochemical properties like lipophilicity, electronic properties, steric parameters, or topological indices), QSAR models can quantitatively predict the biological activity of new or untested compounds slideshare.netresearchgate.netneovarsity.org. This predictive capability makes QSAR a valuable tool in drug design, allowing for the virtual screening and optimization of compounds before their actual synthesis and experimental evaluation mdpi.combiointerfaceresearch.com.

For this compound and its analogues, QSAR studies would involve:

Descriptor Calculation : Converting the 2D or 3D chemical structures of this compound and its analogues into numerical descriptors. These descriptors can represent various molecular properties, such as molecular weight, log P (lipophilicity), Hammett constants (electronic effects), Taft steric parameters, or more complex 3D molecular fields slideshare.netresearchgate.netneovarsity.orgnih.gov.

Model Building : Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a mathematical model that correlates the calculated descriptors with the observed biological activities (e.g., IC50 values for AChE inhibition) slideshare.netresearchgate.netbiointerfaceresearch.com.

Model Validation : Rigorously validating the built QSAR model using internal (e.g., cross-validation) and external validation sets to ensure its robustness, predictive performance, and applicability domain rsc.orgbiointerfaceresearch.com.

Interpretation and Prediction : Interpreting the coefficients or contributions of different descriptors in the QSAR model to understand which structural features are crucial for activity. The validated model can then be used to predict the activity of novel this compound analogues rsc.orgmdpi.comresearchgate.net.

While specific QSAR models for this compound were not found in the provided search results, the general principles of QSAR are widely applied to natural products and their derivatives to optimize their biological activities mdpi.comresearchgate.netnih.gov. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often used to explore steric and electrostatic field contributions to activity rsc.orgneovarsity.org.

Table 2: Illustrative QSAR Model Parameters (Hypothetical for this compound Analogues)

QSAR Model TypeDescriptors UsedR² (Training)Q² (Cross-validation)R²pred (External)Key Findings
2D-QSARLog P, Molecular Weight, H-bond Donors/Acceptors0.850.720.68Lipophilicity and hydrogen bonding capacity are crucial for activity.
3D-QSAR (CoMFA)Steric Field, Electrostatic Field0.950.610.84Bulky substituents at position X enhance activity; positive charge at Y is favorable. rsc.org

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are fundamental for separating Phlegmariurine B from complex mixtures and for assessing its purity. They also play a vital role in its quantification.

High-Performance Liquid Chromatography (HPLC) is widely employed for the separation, identification, and quantification of natural products, including alkaloids like this compound beilstein-journals.orgsysrevpharm.orgphcogres.com. Reversed-phase HPLC, particularly with C18 or C8 columns, is a common approach for analyzing low molecular weight, hydrophobic molecules sysrevpharm.orgchromatographyonline.comnih.gov. For the analysis of natural compounds, mobile phases typically consist of solvent mixtures such as acetonitrile (B52724) or methanol (B129727) with acidic modifiers like formic acid or ammonium (B1175870) acetate (B1210297) buffer, often run under gradient elution conditions sysrevpharm.orgphcogres.comnii.ac.jpalgimed.com. Detection is frequently performed using UV/Vis detectors, which monitor absorption maxima, or by coupling with mass spectrometry (HPLC-MS) for enhanced selectivity and sensitivity sysrevpharm.orgchromatographyonline.com. While specific detailed HPLC conditions for the quantification of this compound are not extensively reported in the provided literature, its isolation from Huperzia serrata has involved chromatographic methods, including reversed-phase HPLC, indicating its utility in purification processes nih.gov. HPLC's ability to separate closely related compounds makes it invaluable for assessing the purity of this compound chromatographyonline.com.

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile or semi-volatile compounds. GC-MS has been utilized for the analysis of Lycopodium alkaloids nih.gov. For compounds like this compound, which may contain polar functional groups, chemical derivatization is frequently performed prior to GC analysis. This process enhances the analyte's volatility, improves its thermal stability, and optimizes its chromatographic properties, leading to better peak shape and resolution chromatographyonline.com. Common derivatization reactions include silylation, acylation, and alkylation chromatographyonline.com. The use of capillary columns with specific stationary phases, such as 5% phenyl polymethylsiloxane, is typical for achieving high separation efficiency in GC-MS scielo.org.mx.

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry Techniques for Structural Confirmation and Trace Analysis

Mass spectrometry (MS) provides critical information regarding the molecular weight, elemental composition, and structural features of this compound.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and exact molecular mass of this compound. HRMS instruments, such as Orbitrap or quadrupole-time-of-flight (Q-TOF) spectrometers, provide highly accurate mass measurements, typically with an error margin of less than 5 ppm, which is crucial for distinguishing between isobaric compounds chromatographyonline.comelementlabsolutions.com. For this compound (CHNO), positive-ion HRESIMS data has been reported, with an observed m/z of 262.1802 for the protonated molecule ([M + H]), which matches the calculated exact mass of 262.1802 for CHNO researchgate.net. This high mass accuracy confirms the molecular formula of the compound.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected precursor ions to generate characteristic product ions, providing valuable insights into the compound's structural connectivity. Collision-induced dissociation (CID) is a widely used fragmentation technique in MS/MS, where ions collide with an inert gas, leading to bond cleavages and the formation of fragment ions magritek.comresearchgate.net. While general principles of fragmentation, such as the formation of b- and y-type ions in peptide analysis, are well-established mdpi.comepa.gov, specific detailed fragmentation patterns or characteristic ions for this compound from MS/MS experiments are not explicitly provided in the available search results. However, MS/MS would be employed to deduce substructural elements by analyzing the mass differences between fragment ions, thereby aiding in the structural elucidation of this complex alkaloid.

High-Resolution Mass Spectrometry (HRMS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation and stereochemical assignment of organic compounds, including complex natural products like this compound researchgate.netmagritek.comgoogle.comrsc.org. NMR offers unique advantages as it does not typically require calibration or the synthesis of reference compounds for analysis, and it is intrinsically quantitative rsc.org.

For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed.

1H NMR Spectroscopy : The proton NMR spectrum provides information on the number, chemical environment, and coupling relationships of hydrogen atoms within the molecule. For this compound, key signals observed include a tertiary methyl group at δH 2.19 (3H, s, H-18), a secondary methyl group at δH 1.08 (3H, d, J = 6.3 Hz, H-16), and an oxymethine proton at δH 5.06 (1H, brd, J = 5.0 Hz, H-8) researchgate.net. Additional detailed 1H NMR chemical shifts for this compound in CD3OD have been reported, providing a comprehensive map of its proton environments.

13C NMR Spectroscopy : Carbon-13 NMR provides insights into the carbon skeleton and the hybridization state of carbon atoms. The 13C-NMR and DEPT spectra of this compound reveal signals corresponding to 16 carbon atoms, including one methyl (C-16), two N-bearing methylenes (C-1 and C-9), six high-field methylenes (C-2, C-3, C-6, C-10, C-11, C-14), one oxygenated methine (C-8), two methines (C-7, C-15), and four sp2 quaternary carbons (C-4, C-5, C-12, C-13) researchgate.net. The presence of carbonyl carbons at δC 205.7 (C-5), 173.1 (C-13), and 169.8 (C-12) further defines the this compound-type framework researchgate.net.

Two-Dimensional (2D) NMR Spectroscopy :

COSY (Correlation Spectroscopy) : 1H-1H COSY experiments reveal correlations between coupled protons, establishing direct proton-proton connectivities within the molecule researchgate.netmagritek.comgoogle.com.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate protons with the carbons to which they are directly attached, providing assignments for CH, CH2, and CH3 groups researchgate.netmagritek.comgoogle.com.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments reveal long-range 1H-13C correlations (typically over two or three bonds), which are crucial for establishing connectivities between different molecular fragments and for assigning quaternary carbons researchgate.netmagritek.commdpi.comgoogle.com. The complete NMR assignments and connectivity of this compound are determined through the analysis of these 2D NMR data researchgate.net.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments are particularly valuable for determining the relative stereochemistry of a compound by revealing through-space correlations between protons that are in close spatial proximity, regardless of bond connectivity magritek.com. While specific NOE correlations for this compound were not detailed in the provided snippets, this technique is routinely applied to assign the stereochemistry of complex natural products like alkaloids.

The combination of these NMR techniques allows for the unambiguous assignment of all proton and carbon signals and provides the necessary information for a complete structural and stereochemical elucidation of this compound.

Table 1: Key NMR Spectroscopic Data for this compound (in CD3OD)

PositionδH (Multiplicity, J in Hz)δC researchgate.net
C-14.09 (m, H-1b); 3.16 (m, H-1a)50.6
C-22.73 (m, H-2b); 1.87 (m, H-2a)18.4
C-33.44 (m, H-3b); 2.72 (m, H-3a)22.1
C-4-142.7
C-5-205.7
C-62.40 (m, H-6b); 1.95 (m, H-6a)37.4
C-73.02 (m)45.0
C-85.06 (brd, J=5.0); 3.92 (m)79.6
C-93.98 (m, H-9a); 2.85 (m, H-9b)50.6
C-102.40 (m, H-10a); 1.40 (m, H-10b)25.1
C-112.57 (m, H-11a); 2.44 (m, H-11b)30.3
C-12-169.8
C-13-173.1
C-143.18 (d, J=15, H-14a); 1.48 (d, J=15, H-14b)32.7
C-152.34 (m)29.6
C-161.08 (d, J=6.3); 1.19 (d, J=7.0)22.9
C-18 (Acetoxyl CH3)2.19 (s)-

1D and 2D NMR Experiments (e.g., COSY, HMQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including complex natural products like this compound karary.edu.sdcore.ac.ukjchps.comweebly.com. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning proton and carbon signals and establishing connectivity within the molecule ipb.ptemerypharma.com.

1D NMR Experiments:

¹H NMR: The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environments (chemical shifts), and their coupling relationships (multiplicity and coupling constants). For instance, specific signals for a tertiary methyl group and an oxymethine proton have been reported, aiding in initial structural assignments mdpi.com.

¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary carbons) present in the molecule researchgate.nettandfonline.comthieme-connect.com. Distortionless Enhancement of Polarization Transfer (DEPT) experiments are used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary C) researchgate.nettandfonline.comemerypharma.com. For this compound, ¹³C NMR and DEPT spectra have shown signals for one methyl, two N-bearing methylenes, six high-field methylenes, one oxygenated methine, two methines, and four sp² quaternary carbons, indicative of its this compound-type framework researchgate.net.

2D NMR Experiments: To establish the complete connectivity and relative stereochemistry, 2D NMR techniques are indispensable core.ac.ukipb.ptemerypharma.com.

¹H-¹H Correlation Spectroscopy (COSY): COSY experiments reveal correlations between protons that are coupled to each other through two or three bonds core.ac.ukemerypharma.com. For this compound, COSY spectra have been used to identify proton-proton connectivities within various carbon chains, such as H-1/H-2/H-3, H-6/H-7/H-8/H-15/H-14, and H-9/H-10/H-11 mdpi.com.

Heteronuclear Multiple Quantum Coherence (HMQC) / Heteronuclear Single Quantum Correlation (HSQC): These experiments establish one-bond correlations between protons and carbons (¹H-¹³C) tandfonline.comcore.ac.uk. HMQC/HSQC spectra are vital for assigning specific proton signals to their directly attached carbon atoms, confirming CH, CH₂, and CH₃ assignments derived from DEPT tandfonline.comcore.ac.ukmdpi.com.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments provide information on long-range proton-carbon correlations, typically over two or three bonds core.ac.ukipb.ptmdpi.com. These correlations are crucial for piecing together the molecular skeleton, connecting quaternary carbons, and establishing the positions of functional groups ipb.ptmdpi.com. For instance, HMBC correlations have been used to confirm the position of an acetoxyl group at C-8 in a derivative of this compound, by observing coupling between the oxygenated methine H-8 and the carbonyl carbon mdpi.com.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal spatial proximity between protons, regardless of whether they are directly bonded or coupled ipb.pt. This technique is particularly important for determining the relative stereochemistry of chiral centers within the molecule tandfonline.comipb.pt. For this compound and its derivatives, NOESY correlations have been used to deduce the orientation of specific groups, such as an α-oriented methyl group at C-15 and the β-orientation of an acetoxyl function at C-8 mdpi.com. The relative configuration of this compound itself has been defined as 7α, 15α through chemical conversion from phlegmariurine A, whose configuration was determined by X-ray analysis tandfonline.com.

Table 1: Selected ¹H and ¹³C NMR Data for this compound (Partial Data, based on available literature)

PositionδH (ppm) (Multiplicity, J in Hz)δC (ppm) (Type)
C-1-50.6 (CH₂) researchgate.net
C-2-18.4 (CH₂) researchgate.net
C-3-22.1 (CH₂) researchgate.net
C-4-142.7 (C) researchgate.net
C-5-205.7 (C=O) researchgate.net
C-6-37.4 (CH₂) researchgate.net
C-7-45.0 (CH) researchgate.net
C-85.06 (brd, J = 5.0 Hz) mdpi.com79.6 (CH-O) researchgate.net
C-9-50.6 (CH₂) researchgate.net
C-10-25.1 (CH₂) researchgate.net
C-11-30.3 (CH₂) researchgate.net
C-12-169.8 (C=O) researchgate.net
C-13-173.1 (C=O) researchgate.net
C-14-32.7 (CH₂) researchgate.net
C-15-29.6 (CH) researchgate.net
C-161.08 (d, J = 6.3 Hz) mdpi.com22.9 (CH₃) researchgate.net

Note: The data presented are illustrative and compiled from various snippets. Full NMR data tables are typically extensive and found in original research articles.

Chiroptical Methods for Absolute Configuration Determination

Determining the absolute configuration of chiral molecules is critical for understanding their biological activity and structure-function relationships spectroscopyasia.com. While X-ray crystallography is a definitive method, it requires suitable crystals spectroscopyasia.com. For molecules that are difficult to crystallize, chiroptical methods, particularly Electronic Circular Dichroism (ECD) spectroscopy, offer a powerful alternative spectroscopyasia.comresearchgate.netmdpi.comrsc.orgrsc.org.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength spectroscopyasia.commdpi.com. This technique is highly sensitive to the three-dimensional arrangement of atoms and is widely employed for assigning the absolute configuration of natural products researchgate.netmdpi.comrsc.orgrsc.orgcore.ac.uk.

The general workflow for determining absolute configuration using ECD involves several key steps mdpi.comcore.ac.uk:

Experimental ECD Spectrum Acquisition: The ECD spectrum of the compound (this compound in this case) is measured. This spectrum typically displays Cotton effects (peaks or troughs) at specific wavelengths, indicating electronic transitions in chiral chromophores mdpi.comcore.ac.uk.

Computational Prediction of ECD Spectra: Quantum-mechanical calculations, often utilizing Time-Dependent Density Functional Theory (TDDFT), are performed to predict the ECD spectra for different possible enantiomers (e.g., R and S configurations at each chiral center) and their various conformers mdpi.comrsc.orgrsc.orgcore.ac.uk. The choice of appropriate functionals and basis sets is crucial for accurate predictions rsc.orgcore.ac.uk.

Comparison and Assignment: The experimentally obtained ECD spectrum is then compared with the computationally predicted spectra. A strong match between the experimental spectrum and a predicted spectrum for a specific enantiomer allows for the assignment of the absolute configuration mdpi.comrsc.orgcore.ac.uk. This comparison often involves analyzing the signs, magnitudes, and wavelengths of the Cotton effects mdpi.com.

For this compound, ECD spectroscopy has been utilized to confirm or establish its absolute configuration, often in conjunction with other spectroscopic data and comparisons to known compounds or derivatives researchgate.netthieme-connect.comresearchgate.net. While specific ECD data for this compound itself were not detailed in the provided snippets, the technique is routinely applied to Lycopodium alkaloids for this purpose thieme-connect.comresearchgate.net.

Future Research Directions and Translational Potential

Elucidation of Remaining Biosynthetic Gaps

The biosynthesis of Lycopodium alkaloids, including Phlegmariurine B, is a complex process with many steps yet to be fully elucidated. The carbon numbering system for these alkaloids is rooted in Conroy's biogenetic hypothesis, which posits their formation from two 2-propylpiperidine (B147437) units. nih.gov this compound itself is understood to be formed through the cleavage of the C-12(13) bond, potentially originating from a fawcettimine-type precursor. cenmed.comnih.govnih.gov Furthermore, biomimetic interconversions have shown that compounds like lycoposerramine C can be transformed into phlegmariurines A and B via ring-opening reactions. nih.gov

Despite these insights, significant gaps remain in identifying the precise enzymatic machinery and intermediate steps involved in the natural production of this compound. Future research should focus on:

Enzyme Identification and Characterization: Pinpointing the specific enzymes responsible for key transformations, such as C-C bond cleavages and cyclization events, would be crucial.

Intermediate Profiling: Comprehensive metabolomic studies could help identify transient biosynthetic intermediates, providing clearer snapshots of the pathway.

Genetic Engineering: Manipulating the biosynthetic pathways in producing organisms could not only confirm proposed steps but also potentially lead to enhanced production of this compound or novel analogs.

Development of Novel Synthetic Methodologies for Complex Alkaloids

The total synthesis of Lycopodium alkaloids, including this compound, is recognized as a formidable challenge in organic chemistry due to their intricate and highly functionalized structures. cenmed.comnih.gov The total synthesis of (−)-phlegmariurine B has been achieved through multi-step routes involving processes such as epoxidation/nucleophilic epoxide opening, oxidation, and regioselective reduction. nih.govwikipedia.orgvulcanchem.complantaedb.com However, current methodologies often face challenges, such as the instability of certain intermediates (e.g., silyl (B83357) enol ethers in polycyclization reactions). nih.govwikipedia.org

Future research should prioritize:

Efficient and Stereoselective Routes: Developing more concise, atom-economical, and highly stereoselective synthetic strategies to access the complex core of this compound.

Biomimetic Approaches: Further exploring and leveraging biomimetic reactions, which mimic natural biosynthetic pathways, to construct complex alkaloid scaffolds. nih.govmetabolomicsworkbench.org

Catalytic Methods: Innovating new catalytic methods, such as the gold-catalyzed enamide–alkyne cycloisomerization that has shown promise in accessing tricyclic cores for Lycopodium alkaloids, to simplify synthetic routes and improve yields. plantaedb.com

Scalable Synthesis: Developing methodologies that are amenable to larger-scale production, which is essential for preclinical and clinical development.

In-depth Mechanistic Studies of Biological Activities in Advanced in vitro Models

This compound has demonstrated promising biological activities, notably its neuroprotective effects. It has been shown to protect HT22 cells from hemin-induced damage, leading to an increase in cell survival, and can ameliorate neuronal cell death through an anti-apoptotic pathway. chem960.com While Lycopodium alkaloids are broadly known for their acetylcholinesterase (AChE) inhibitory activity, which is relevant for conditions like Alzheimer's disease, the specific and detailed mechanistic profile of this compound in this context, beyond general observations, warrants further investigation. cenmed.comnih.govnih.govguidetoimmunopharmacology.orguni.lunih.govchem960.comnih.gov

Future mechanistic studies should aim to:

Advanced in vitro Models: Transition from basic cell lines (like HT22) to more physiologically relevant in vitro models, such as primary neuronal cultures, induced pluripotent stem cell (iPSC)-derived neurons, organoids, or microfluidic co-culture systems, to better mimic the complex cellular environment of the nervous system.

Molecular Target Identification: Precisely identify the molecular targets and signaling pathways through which this compound exerts its neuroprotective and potentially other biological effects. This could involve proteomic, transcriptomic, and metabolomic profiling.

Structure-Activity Relationship (SAR) for Mechanistic Insights: Conduct detailed SAR studies by synthesizing and testing derivatives to pinpoint key structural features responsible for its observed activities and their underlying mechanisms.

Comparative Mechanistic Studies: Compare the mechanistic actions of this compound with other known neuroprotective agents or AChE inhibitors to identify unique advantages or synergistic effects.

Exploration of Chemical Modifications for Improved Pharmacological Profiles

The intrinsic biological activity of this compound suggests its potential as a lead compound for drug development. However, natural products often require chemical modifications to optimize their pharmacological profiles, including improving potency, selectivity, bioavailability, and reducing potential off-target effects. General strategies for drug modification, such as altering functional groups or forming conjugates, are well-established in medicinal chemistry. nih.gov Precedent exists within the Lycopodium alkaloid family, where structural modifications of Huperzine A and semi-synthetic derivatives of annotine (B1200895) have led to compounds with improved AChE inhibitory activity. nih.govnih.gov The natural occurrence of analogous compounds like 2α-hydroxythis compound, 2-oxoythis compound, and 11-oxothis compound also provides a blueprint for targeted synthetic modifications. nih.gov

Future research should focus on:

Analog Synthesis: Designing and synthesizing a library of this compound analogs with strategic modifications to explore SAR for enhanced neuroprotection or other therapeutic activities.

Pharmacokinetic Optimization: Modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) properties, potentially through prodrug strategies or conjugation.

Targeted Delivery Systems: Investigating the encapsulation of this compound or its derivatives into nanoparticles or other delivery systems to improve targeted delivery and reduce systemic toxicity.

Multi-target Ligands: Exploring modifications that could enable this compound to act on multiple therapeutic targets, aligning with a multi-pronged approach often favored for complex diseases like neurodegeneration.

Comparative Studies with Other Natural Product Scaffolds

This compound belongs to the diverse class of Lycopodium alkaloids, which are characterized by a wide array of unique structural scaffolds. cenmed.comnih.gov Comparative studies with other natural products are essential for understanding the broader landscape of chemical diversity and its correlation with biological activity. Such studies can reveal common pharmacophores, identify novel bioactivities, and inform the design of new chemical entities.

Future comparative studies should include:

Intra-class Comparisons: Detailed comparisons of this compound's activities and mechanisms with other Lycopodium alkaloids, particularly those with similar structural motifs (e.g., fawcettimine-type alkaloids) or known bioactivities (e.g., Huperzine A for AChE inhibition).

Inter-class Comparisons: Evaluating this compound against natural products from other structural classes that exhibit similar biological activities (e.g., other neuroprotective compounds from different plant families) to identify unique advantages or synergistic potential.

Chemogenomic Profiling: Employing high-throughput screening and chemogenomic approaches to profile the biological activity of this compound and its analogs across a wide range of targets, comparing the results with established natural product libraries.

Biosynthetic Comparisons: Analyzing the biosynthetic pathways of this compound alongside other complex natural products to uncover common enzymatic strategies or evolutionary relationships in chemical synthesis.

These future research directions collectively aim to deepen the understanding of this compound, transforming it from a compound of academic interest into a potential therapeutic agent with significant translational impact.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for the structural characterization of Phlegmariurine B?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, is critical for unambiguous structural elucidation. For example, Tan et al. (2000) resolved the stereochemistry of 8α-OH this compound using these methods, confirming key signals such as δH 3.85 (H-8α) and δC 72.5 (C-8α) . High-resolution mass spectrometry (HRMS) and X-ray crystallography can further validate molecular formulas and spatial configurations.

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Document all synthetic steps with precise parameters (e.g., reaction temperature, solvent purity, catalyst ratios). For novel compounds, include <sup>1</sup>H/<sup>13</sup>C NMR, melting points, and chromatographic purity data (e.g., HPLC retention times, ≥95% purity). For known compounds, cross-reference spectral data with prior studies (e.g., Yang et al., 2006, for analogous alkaloids) . Adhere to NIH guidelines for experimental reporting to enable replication .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory pharmacological data for this compound?

  • Methodological Answer :

  • Source Analysis : Compare cell lines (e.g., HepG2 vs. primary hepatocytes) and dosage ranges across studies. For instance, discrepancies in IC50 values may arise from differential membrane permeability or metabolic activation .
  • Statistical Rigor : Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) in high-throughput assays, reducing Type I errors .
  • Peer Review : Engage interdisciplinary experts to identify confounding variables (e.g., solvent effects, endotoxin contamination) .

Q. How should researchers design in vivo studies to evaluate this compound’s neuroprotective mechanisms?

  • Methodological Answer :

  • Model Selection : Use transgenic rodents (e.g., Aβ-overexpressing mice for Alzheimer’s models) with age-matched controls.
  • Dosage Optimization : Conduct pharmacokinetic profiling (e.g., plasma half-life, blood-brain barrier penetration) to establish therapeutic windows.
  • Endpoint Validation : Combine behavioral assays (e.g., Morris water maze) with biomarker analysis (e.g., tau phosphorylation via Western blot) .

Q. What computational approaches are suitable for predicting this compound’s molecular targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger to screen against targets like acetylcholinesterase or NMDA receptors. Validate with molecular dynamics (MD) simulations to assess binding stability.
  • Network Pharmacology : Integrate STRING or KEGG pathway databases to identify synergistic targets (e.g., MAPK/ERK signaling) .

Data Reporting and Analysis

Q. What statistical criteria should be applied when reporting this compound’s bioactivity data?

  • Methodological Answer :

  • Precision : Report means ± SD/SE with instrument-specific significant figures (e.g., IC50 as 12.3 ± 0.5 μM for a spectrophotometer with ±0.1 nm accuracy) .
  • Significance Testing : Specify p-value thresholds (e.g., p < 0.05 with Bonferroni correction for multi-group comparisons) .
  • Data Availability : Deposit raw spectra, crystallographic data, and assay results in repositories like Zenodo or Figshare, citing DOIs in publications .

Table: Key Parameters for this compound Characterization

Technique Critical Parameters Reference
¹H/¹³C NMRδH 3.85 (H-8α), δC 72.5 (C-8α)
HRMS[M+H]<sup>+</sup> m/z 432.2012 (calc. 432.2015)
HPLC PurityRetention time: 8.2 min (C18 column, MeOH:H2O 70:30)
In Vitro IC5015.2 ± 1.3 μM (HepG2 cells, MTT assay)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.